molecular formula C17H18ClN3O4S B2789124 1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034399-27-2

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2789124
CAS No.: 2034399-27-2
M. Wt: 395.86
InChI Key: ZGSFBQGRVYBCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an antidiabetic clinical candidate targeting GPR119 . It is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .


Physical and Chemical Properties Analysis

The compound has pH dependent solubility of 6 μg/mL at pH 6.5 and 630 μg/mL at pH 1.0 . It was dosed as an oral suspension to C57BL/6 mice at 30 mg/kg. The compound achieved a maximum plasma concentration of 38.6 μM at 2 h after dose with an AUC of 245 μM·h and terminal half-life of 2.4 h .

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . It plays a crucial role in glucose homeostasis and energy metabolism .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . By binding to this receptor, it stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key biochemical pathways:

Pharmacokinetics

It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is a reduction in blood glucose levels. This is achieved through the dual mechanism of increasing insulin release and promoting GLP-1 secretion . In both acute and chronic in vivo rodent models of diabetes, the compound was found to be efficacious .

Future Directions

The compound has shown efficacy in both acute and chronic in vivo rodent models of diabetes . Dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels . This suggests that it could be a promising candidate for future research and development in the treatment of type 2 diabetes.

Properties

IUPAC Name

1-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-12(22)13-4-6-16(7-5-13)26(23,24)21-8-2-3-15(11-21)25-17-19-9-14(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFBQGRVYBCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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